Cas no 155557-12-3 (Ethanone,2-fluoro-1-(3-pyridinyl)-)

Ethanone,2-fluoro-1-(3-pyridinyl)- is a fluorinated pyridinyl ketone compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorine substituent adjacent to a ketone group on a pyridine ring, enhances reactivity and selectivity in synthetic pathways. The presence of the pyridinyl moiety contributes to its utility as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for drug discovery. The fluorine atom improves metabolic stability and binding affinity in target interactions. This compound is valued for its versatility in organic synthesis, offering precise functionalization opportunities for researchers seeking to explore novel heterocyclic derivatives.
Ethanone,2-fluoro-1-(3-pyridinyl)- structure
155557-12-3 structure
Product Name:Ethanone,2-fluoro-1-(3-pyridinyl)-
CAS No:155557-12-3
MF:C7H6FNO
MW:139.127045154572
CID:107025
PubChem ID:19023729
Update Time:2025-05-20

Ethanone,2-fluoro-1-(3-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-fluoro-1-(3-pyridinyl)-
    • Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
    • EN300-7680728
    • 2-fluoro-1-pyridin-3-ylethanone
    • UFHQCGXMZJAGNG-UHFFFAOYSA-N
    • 155557-12-3
    • SCHEMBL9292457
    • 2-fluoro-1-(pyridin-3-yl)ethan-1-one
    • Ethanone,2-fluoro-1-(3-pyridinyl)-(9ci)
    • 3-(alpha-fluoroacetyl)pyridine
    • DB-276537
    • 961-591-7
    • ETHANONE, 2-FLUORO-1-(3-PYRIDINYL)-
    • Inchi: 1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
    • InChI Key: UFHQCGXMZJAGNG-UHFFFAOYSA-N
    • SMILES: FCC(C1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 139.04338
  • Monoisotopic Mass: 139.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

Ethanone,2-fluoro-1-(3-pyridinyl)- Pricemore >>

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Additional information on Ethanone,2-fluoro-1-(3-pyridinyl)-

Comprehensive Guide to Ethanone,2-fluoro-1-(3-pyridinyl)- (CAS No. 155557-12-3): Properties, Applications, and Market Insights

Ethanone,2-fluoro-1-(3-pyridinyl)- (CAS No. 155557-12-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated pyridine derivative is known for its unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. With the increasing demand for fluorinated compounds in drug discovery, 2-fluoro-1-(3-pyridinyl)ethanone has become a subject of interest for researchers and industry professionals alike.

The compound's molecular structure features a fluoro-substituted ethanone group attached to a 3-pyridinyl ring, which contributes to its reactivity and versatility. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in the development of novel pharmaceutical intermediates. The presence of both fluorine and pyridine moieties enhances its applicability in medicinal chemistry, where such structural motifs are often sought after for their ability to improve drug-like properties.

In the context of current research trends, Ethanone,2-fluoro-1-(3-pyridinyl)- aligns with the growing focus on fluorine-containing pharmaceuticals. Fluorination is a key strategy in modern drug design, as it can enhance metabolic stability, bioavailability, and binding affinity. This has led to a surge in searches for fluorinated pyridine derivatives and specialty chemical intermediates, positioning CAS No. 155557-12-3 as a compound of interest in academic and industrial circles.

From a synthetic chemistry perspective, 2-fluoro-1-(3-pyridinyl)ethanone offers several advantages. Its well-defined reactivity profile allows for selective modifications, making it a preferred choice for constructing complex molecular architectures. Researchers frequently explore its use in cross-coupling reactions, nucleophilic substitutions, and other transformative processes that are central to contemporary organic synthesis methodologies.

The commercial availability of Ethanone,2-fluoro-1-(3-pyridinyl)- has improved in recent years, reflecting its growing importance in chemical research. Suppliers often highlight its high purity grades (typically ≥97%) and provide detailed spectroscopic characterization data (including 1H NMR, 13C NMR, and mass spectrometry profiles) to facilitate research applications. This transparency in quality parameters addresses a common concern among researchers searching for reliable chemical intermediates.

In the pharmaceutical sector, derivatives of 155557-12-3 have shown promise in early-stage drug discovery programs. The compound's structural features make it particularly relevant for targeting kinase inhibitors and CNS-active compounds, two areas that dominate current medicinal chemistry efforts. This connection to high-value therapeutic areas has increased its visibility in scientific literature and patent applications.

From an environmental and handling perspective, Ethanone,2-fluoro-1-(3-pyridinyl)- requires standard laboratory precautions typical of organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed when working with this or any laboratory chemical. This practical consideration is frequently addressed in online forums where researchers discuss safe handling of fluorinated compounds.

The market for fluorinated building blocks like CAS No. 155557-12-3 continues to expand, driven by pharmaceutical industry demand. Market analysts note steady growth in this segment, with particular interest from contract research organizations and academic institutions engaged in drug discovery programs. Pricing trends reflect the compound's specialty status, with costs varying based on quantity and purity specifications.

Looking ahead, 2-fluoro-1-(3-pyridinyl)ethanone is poised to maintain its relevance in chemical research. Its dual functionality as both a fluorinated compound and pyridine derivative positions it at the intersection of two important trends in medicinal chemistry. Future applications may emerge in materials science and catalysis, expanding beyond its current pharmaceutical focus.

For researchers considering Ethanone,2-fluoro-1-(3-pyridinyl)- for their projects, several key resources are available. Technical datasheets provide essential physical properties (melting point, solubility characteristics), while scientific literature offers guidance on synthetic applications. The compound's well-characterized nature makes it particularly accessible for those exploring structure-activity relationships in drug design.

In conclusion, Ethanone,2-fluoro-1-(3-pyridinyl)- (CAS No. 155557-12-3) represents an important tool in modern chemical research. Its combination of fluorine and pyridine functionalities addresses current needs in pharmaceutical development, while its commercial availability supports practical application. As research into fluorinated heterocycles advances, this compound will likely play an increasingly significant role in scientific innovation.

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